molecular formula C11H20N2O B8110146 (5S,6S)-6-Ethyl-1-methyl-1,7-diazaspiro[4.5]decan-2-one

(5S,6S)-6-Ethyl-1-methyl-1,7-diazaspiro[4.5]decan-2-one

Cat. No.: B8110146
M. Wt: 196.29 g/mol
InChI Key: LCJVUOXBFBNQQU-ONGXEEELSA-N
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Description

(5S,6S)-6-Ethyl-1-methyl-1,7-diazaspiro[45]decan-2-one is a spirocyclic compound featuring a unique structure that includes a spiro junction between a diazaspirodecane and a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6S)-6-Ethyl-1-methyl-1,7-diazaspiro[4.5]decan-2-one typically involves the formation of the spirocyclic structure through a series of reactions. One common method includes the cyclization of a suitable precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(5S,6S)-6-Ethyl-1-methyl-1,7-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.

Scientific Research Applications

(5S,6S)-6-Ethyl-1-methyl-1,7-diazaspiro[4.5]decan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (5S,6S)-6-Ethyl-1-methyl-1,7-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved often depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (5S,6S)-6-Ethyl-1-methyl-1,7-diazaspiro[4.5]decan-2-ol: This compound differs by having a hydroxyl group instead of a ketone.

    (5S,6S)-6-Ethyl-1-methyl-1,7-diazaspiro[4.5]decan-2-thione: This compound features a sulfur atom in place of the oxygen in the ketone group.

Uniqueness

(5S,6S)-6-Ethyl-1-methyl-1,7-diazaspiro[4.5]decan-2-one is unique due to its specific spirocyclic structure and the presence of both ethyl and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

(5S,10S)-10-ethyl-1-methyl-1,9-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-3-9-11(6-4-8-12-9)7-5-10(14)13(11)2/h9,12H,3-8H2,1-2H3/t9-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJVUOXBFBNQQU-ONGXEEELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2(CCCN1)CCC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@]2(CCCN1)CCC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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